2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide
Overview
Description
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a cyanoethyl group, and a fluorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline, chloroacetyl chloride, and acrylonitrile.
Formation of Intermediate: The first step involves the reaction of 2-fluoroaniline with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-chloro-N-(2-fluorophenyl)acetamide.
Addition of Cyanoethyl Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 2-fluoroaniline and 2-cyanoethylcarboxylic acid.
Reduction: 2-chloro-N-(2-aminoethyl)-N-(2-fluorophenyl)acetamide.
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: Used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The cyanoethyl group can form hydrogen bonds with amino acid residues in proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-cyanoethyl)-N-phenylacetamide: Lacks the fluorine atom, which may affect its electronic properties and biological activity.
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide: The fluorine atom is positioned differently, potentially altering its interactions with molecular targets.
2-chloro-N-(2-cyanoethyl)-N-(2-chlorophenyl)acetamide: Contains an additional chlorine atom, which may influence its reactivity and stability.
Uniqueness
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its electronic properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O/c12-8-11(16)15(7-3-6-14)10-5-2-1-4-9(10)13/h1-2,4-5H,3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKJNMIEOBISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N(CCC#N)C(=O)CCl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212679 | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571149-77-4 | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571149-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(2-cyanoethyl)-N-(2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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